4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide

Medicinal chemistry Structure–activity relationship Halogen bonding

4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide (CAS 899756-68-4) is a synthetic small molecule belonging to the class of N-aryl benzamides incorporating a saturated 1,2-thiazinane-1,1-dioxide (cyclic sulfonamide/sultam) ring. With a molecular formula of C17H17FN2O3S and a molecular weight of 348.4 g/mol, the compound displays computed physicochemical properties (XLogP3 = 2.5; Topological Polar Surface Area = 74.9 Ų; 1 H-bond donor; 5 H-bond acceptors; 3 rotatable bonds) that place it within oral drug-like chemical space.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 899756-68-4
Cat. No. B2452497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide
CAS899756-68-4
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21)
InChIKeyUQPJUELPVCYZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide (CAS 899756-68-4): A 1,2-Thiazinane Dioxide Benzamide Building Block


4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide (CAS 899756-68-4) is a synthetic small molecule belonging to the class of N-aryl benzamides incorporating a saturated 1,2-thiazinane-1,1-dioxide (cyclic sulfonamide/sultam) ring [1]. With a molecular formula of C17H17FN2O3S and a molecular weight of 348.4 g/mol, the compound displays computed physicochemical properties (XLogP3 = 2.5; Topological Polar Surface Area = 74.9 Ų; 1 H-bond donor; 5 H-bond acceptors; 3 rotatable bonds) that place it within oral drug-like chemical space [1]. The compound is catalogued in the PubChem database (CID 7685657) and in the ZINC screening library (ZINC62141930); however, no experimentally determined bioactivity data are currently registered in public databases such as ChEMBL, BindingDB, or PubChem BioAssay [1][2].

Why 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide Cannot Be Interchanged with Unvalidated In-Class Analogs


Within the 1,2-thiazinane dioxide benzamide series, even subtle structural modifications—such as fluorine atom position on the anilide ring or amide bond orientation—produce compounds with distinct molecular recognition surfaces, electrostatic profiles, and ligand–target interaction propensities [1]. While the 1,2-thiazinane-1,1-dioxide scaffold has been validated in clinically relevant chemical probes (e.g., the carbonic anhydrase inhibitor sulthiame and the HIV-1 integrase strand transfer inhibitor BMS-707035 [2]), the specific substitution pattern determines target engagement and selectivity. The absence of publicly available, side-by-side target activity data for this specific compound and its closest positional isomers necessitates that procurement decisions be based on verified analytical identity and purity rather than assumed pharmacological interchangeability with analogs carrying different halogen substitution patterns or reverse amide connectivity [1].

Quantitative Differentiation Evidence for 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide (CAS 899756-68-4) Against Closest Analogs


Fluorine Positional Isomerism: Ortho (2-Fluoro) vs. Meta (3-Fluoro) Substitution on the Anilide Ring

The target compound bears a fluorine atom at the ortho (2-) position of the terminal anilide phenyl ring, in contrast to the meta (3-) substituted regioisomer (CAS 899952-88-6) [1]. Ortho-fluorine substitution alters the conformational preference of the benzamide NH–C(O) dihedral angle and modifies the local electrostatic surface potential relative to the meta isomer, which can influence intermolecular hydrogen-bonding geometry with biological targets [1]. Both compounds share identical molecular formula (C17H17FN2O3S), exact mass (348.0944 Da), and are indistinguishable by standard mass spectrometry alone; differentiation requires NMR spectroscopy or chromatographic retention time comparison [1].

Medicinal chemistry Structure–activity relationship Halogen bonding

Amide Connectivity Isomerism: Benzamide vs. Reverse Benzamide Orientation

The target compound (CAS 899756-68-4) is defined by a 4-(thiazinan-2-yl)benzamide core with the 2-fluorophenyl group attached via the amide nitrogen. In contrast, N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-fluorobenzamide (CAS 899731-56-7) possesses a reversed amide linkage, where the carbonyl is directly attached to the fluorophenyl ring [1]. This constitutional isomerism produces molecules with different H-bond donor/acceptor orientations and altered metabolic vulnerability, even though both share the same molecular formula (C17H17FN2O3S) and heavy-atom composition [1]. The two constitutional isomers are distinguishable by characteristic fragment ions in MS/MS and by their amide NH chemical shift and IR carbonyl stretching frequencies [1].

Chemical identity Constitutional isomerism Amide bond

Physicochemical Parameter Comparison: 2-Fluoro vs. 3-Fluoro Isomer Pharmacokinetic Descriptors

Computed physicochemical descriptors for the target 2-fluoro isomer and its 3-fluoro analog reveal differences in predicted lipophilicity and molecular topology that may influence passive membrane permeability and metabolic clearance [1]. The target compound (CID 7685657) has an XLogP3 of 2.5 and a Topological Polar Surface Area (TPSA) of 74.9 Ų, satisfying Veber's oral bioavailability criteria (≤10 rotatable bonds, ≤140 Ų TPSA) [1]. The ortho-fluorine substitution can participate in intramolecular interactions with the amide NH, potentially reducing solvent-exposed hydrogen-bond donor capacity compared to the meta-substituted isomer, which lacks this proximity effect [1]. The 2-fluoro isomer also exhibits a distinct computed dipole moment and molecular electrostatic potential isosurface compared to the 3-fluoro isomer, as evidenced by differing InChIKey strings (UQPJUELPVCYZHB vs. counterpart for CID 7685658) [1].

ADME prediction Lipophilicity Drug-likeness

Class-Level Pharmacophore Context: 1,2-Thiazinane-1,1-Dioxide as a Privileged Scaffold for Carbonic Anhydrase and Integrase Inhibition

The 1,2-thiazinane-1,1-dioxide (cyclic sultam) core shared by the target compound is a validated pharmacophore in two mechanistically distinct target classes: (i) Carbonic anhydrase (CA) inhibition, exemplified by sulthiame (CAS 61-56-3; hCA II Ki = 7 nM; hCA I Ki = 374 nM) ; (ii) HIV-1 integrase strand transfer inhibition, exemplified by BMS-707035 (CAS 729607-74-3; IC50 = 15 nM in strand transfer assay) . The target compound differs from sulthiame by replacement of the sulfonamide with a benzamide extension, and from BMS-707035 by substitution of the pyrimidine-carboxamide core with a benzamide scaffold. These structural permutations suggest the target compound may occupy a distinct region of chemical space suitable for screening against either target class or for unbiased phenotypic assay panels, where the sultam ring provides a metabolically stable, neutral heterocycle with hydrogen-bond acceptor capacity .

Privileged scaffold Carbonic anhydrase HIV integrase Sultam pharmacophore

Screening Library Provenance: A Structurally Defined, Unexplored Chemical Probe Candidate

The target compound is enumerated in the ZINC20 virtual screening database (ZINC62141930) and is commercially available from multiple screening compound suppliers [1]. Its structural features—moderate molecular weight (348.4 Da), acceptable lipophilicity (XLogP3 = 2.5), low rotatable bond count (3), and a hydrogen-bond donor/acceptor profile consistent with drug-like space—make it a reasonable candidate for inclusion in lead-like screening libraries [1]. In contrast to the extensively characterized BACE-1 inhibitor series that also use the 1,2-thiazinane dioxide scaffold (PDB: 2vnm; BACE-1 IC50 values in the low nanomolar range) [2], this compound lacks any known target liability annotation and may therefore serve as an unbiased chemical probe in exploratory phenotypic or target-based screening campaigns seeking novel chemotypes [1][2].

High-throughput screening Chemical diversity Lead discovery

Recommended Procurement and Deployment Scenarios for 4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide (CAS 899756-68-4)


Phenotypic Screening Library Diversification with an Ortho-Fluoro Benzamide Sultam

Based on its favorable drug-like descriptors (XLogP3 = 2.5; TPSA = 74.9 Ų; RotB = 3) and absence of predefined biological target annotation [1], this compound can serve as a diversity element in unbiased phenotypic screening collections. The ortho-fluorine substitution provides a distinct electrostatic surface compared to common meta- or para-fluoro analogs, potentially yielding unique hit matter in cell-based assays monitoring complex endpoints such as cell cycle arrest, autophagy modulation, or anti-infective activity [1].

Structure–Activity Relationship (SAR) Exploration Around the 1,2-Thiazinane Dioxide Core

For medicinal chemistry programs centered on the sultam pharmacophore—including carbonic anhydrase inhibition (sulthiame, hCA II Ki = 7 nM ) and HIV-1 integrase strand transfer inhibition (BMS-707035, IC50 = 15 nM )—this compound provides a benzamide-extended scaffold that is structurally distinct from both the sulfonamide (sulthiame) and pyrimidine-carboxamide (BMS-707035) series. Systematic comparison of this compound against the established sultam-based inhibitors can delineate the contribution of the benzamide linker to potency and selectivity .

Analytical Reference Standard for Ortho-Fluoro Benzamide Isomer Identification

Given that the 2-fluoro (ortho) isomer (CAS 899756-68-4) and the 3-fluoro (meta) isomer (CAS 899952-88-6) are mass-isobaric and indistinguishable by routine LC-MS total ion chromatogram, this compound is essential as an authenticated analytical reference standard for isomer discrimination. Procurement with verified ¹H NMR, ¹⁹F NMR, and HPLC purity data (≥95%) enables unambiguous assignment and quantification in reaction monitoring and impurity profiling workflows [1].

Negative Control in Carbonic Anhydrase or HIV Integrase Counter-Screens

Because the benzamide side chain is expected to abrogate the zinc-binding sulfonamide functionality required for carbonic anhydrase inhibition (cf. sulthiame, hCA II Ki = 7 nM ) and lacks the metal-chelating 5-hydroxy-6-oxo-pyrimidine moiety of BMS-707035 (IC50 = 15 nM for HIV IN ), this compound may serve as a scaffold-matched negative control in biochemical counter-screening panels, helping to establish that observed activity is driven by specific pharmacophoric elements rather than non-specific sultam interactions .

Quote Request

Request a Quote for 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.